molecular formula C21H23N3O5S B2662972 Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 924109-73-9

Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2662972
CAS No.: 924109-73-9
M. Wt: 429.49
InChI Key: GJOGJQOLCDBBLZ-UHFFFAOYSA-N
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Description

Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Biological Activity

Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The compound belongs to the pyrido[2,3-d]pyrimidine class, which has been synthesized through various methodologies including nucleophilic substitution reactions. The synthesis often involves the use of amidines and malonic acid derivatives to obtain the desired carboxylate structure. For example, a study demonstrated the successful synthesis of pyrido[2,3-d]pyrimidine derivatives by reacting 6-amino-1,3-disubstituted uracils with suitable electrophiles .

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit potent antitumor properties. For instance, in vitro studies showed that certain derivatives could inhibit the growth of various cancer cell lines such as HeLa and HepG2. The total growth inhibition (TGI) values were recorded at concentrations ranging from 20 µg/ml to 49 µg/ml depending on the specific derivative tested .

Table 1: Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCell LineTGI (µg/ml)
Compound AHeLa20
Compound BHT2935
Compound CHepG241
Compound DHeLa49

Antibacterial and Antifungal Activity

The compound also exhibits antibacterial and antifungal activities. Studies have employed disc diffusion methods to evaluate these properties against Gram-positive bacteria and fungi. The results indicated that several derivatives showed significant zones of inhibition compared to control groups .

Table 2: Antibacterial Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CCandida albicans18

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways related to cancer proliferation and microbial resistance. For example, some studies have elucidated that pyrido[2,3-d]pyrimidines can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis pathways . Additionally, there is evidence suggesting their role as inhibitors of tyrosine kinases and other signaling pathways involved in tumor growth and survival.

Case Studies

  • Case Study on Antitumor Efficacy : A recent study evaluated the efficacy of a specific derivative in a xenograft model of human cancer. The compound significantly reduced tumor volume compared to untreated controls and showed a favorable safety profile in preliminary toxicity assessments .
  • Case Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial properties against resistant strains of bacteria. The compound demonstrated effectiveness against multi-drug resistant strains that are typically challenging to treat with conventional antibiotics .

Properties

IUPAC Name

methyl 5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-2-propan-2-ylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-10(2)30-21-23-17-16(18(25)24-21)15(14(11(3)22-17)20(27)29-5)12-6-8-13(9-7-12)19(26)28-4/h6-10,15H,1-5H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOGJQOLCDBBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SC(C)C)C3=CC=C(C=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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